Forskolin
Overview
Description
Forskolin, also known as coleonol, is a labdane diterpenoid produced by the plant Coleus forskohlii, which is native to India and other subtropical regions. This compound has been used for centuries in traditional Ayurvedic medicine to treat various health conditions. This compound is known for its ability to activate the enzyme adenylate cyclase, which increases levels of cyclic adenosine monophosphate (cAMP) in cells .
Scientific Research Applications
Forskolin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various labdane diterpenoids.
Biology: It is used to study cell signaling pathways involving cAMP.
Medicine: this compound has been investigated for its potential therapeutic effects in conditions such as asthma, glaucoma, heart failure, and obesity. .
Mechanism of Action
Target of Action
Forskolin, a labdane diterpenoid, primarily targets the enzyme adenylate cyclase . This enzyme plays a crucial role in the production of cyclic AMP (cAMP), a significant second messenger necessary for the proper biological response of cells to hormones and other extracellular signals .
Mode of Action
This compound activates adenylate cyclase, leading to an increase in the intracellular levels of cAMP . The elevated cAMP levels then activate various enzymes and pathways that regulate cellular processes . This increase in cAMP levels is the primary mode of action of this compound .
Biochemical Pathways
The increase in cAMP levels affects several biochemical pathways. For instance, cAMP activates cAMP-sensitive pathways such as protein kinase A and EPAC1 . These pathways play a vital role in various physiological processes, including cell differentiation, proliferation, metabolic regulation, and inflammatory responses .
Result of Action
The activation of adenylate cyclase and the subsequent increase in cAMP levels lead to various molecular and cellular effects. For instance, this compound has been shown to have potential effects in the treatment of various diseases and conditions such as glaucoma, asthma, obesity, allergies, skin conditions, and cardiovascular diseases . It also has established potential effects against different types of cancers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound is mainly found in the root of a plant called Coleus forskohlii, which is native to India and widely present in the tropical and sub-tropical regions of Egypt, China, Ethiopia, and Pakistan . The environmental conditions in these regions may affect the concentration of this compound in the plant and, consequently, its efficacy and stability.
Safety and Hazards
Forskolin may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . Some negative reactions to this compound have been reported, including flushing, fast heart beats, and low blood pressure when taken through an IV, and upper respiratory tract irritation, cough, tremor, and restlessness when inhaled .
Future Directions
Forskolin has potential health benefits such as relief of cough, asthma symptoms, insomnia, and skin diseases . It is suggested to offer weight loss benefits as well as treatments for eye and breathing conditions . More human studies are needed on this compound’s ability to lower humans’ blood pressure . Clinical trials against different types of cancers are progressing .
Biochemical Analysis
Biochemical Properties
Forskolin plays a significant role in biochemical reactions by directly activating the enzyme adenylate cyclase, which increases the levels of cyclic AMP (cAMP) in cells . Cyclic AMP is an important second messenger necessary for the proper biological response of cells to hormones and other extracellular signals . This compound interacts with various enzymes, proteins, and other biomolecules, including protein kinase A (PKA) and EPAC1, which are involved in cAMP-sensitive pathways . These interactions lead to the activation of multiple biochemical pathways that regulate cellular functions.
Cellular Effects
This compound influences various types of cells and cellular processes by increasing intracellular levels of cyclic AMP (cAMP) . This elevation in cAMP levels activates protein kinase A (PKA), which then phosphorylates other proteins, triggering a cascade of physiological responses within the cell . This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has anti-inflammatory properties and can relax smooth muscles, including those found in blood vessels .
Molecular Mechanism
The primary mechanism of action of this compound is through the upregulation of cyclic AMP (cAMP) levels and the enhancement of cAMP-mediated functions . This compound achieves this by directly activating adenylate cyclase, an enzyme crucial for the conversion of ATP to cAMP . This increase in cAMP levels leads to the activation of protein kinase A (PKA) and other cAMP-sensitive pathways, which regulate various cellular processes . This compound’s ability to activate adenylate cyclase and increase cAMP levels is central to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is commonly used to increase levels of cyclic AMP (cAMP) in the study and research of cell physiology . The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can inhibit a number of membrane transport proteins and channel proteins through mechanisms that do not involve the production of cAMP . These effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This compound has been shown to have potent antidepressant activity in a rat forced swimming model and can prevent induced seizures in mice . In animal models, this compound administration has led to increased insulin sensitivity and enhanced glucose tolerance . High doses of this compound can also lead to adverse effects, such as gastrointestinal side effects . The dosage-dependent effects of this compound highlight the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels . This activation regulates different cellular processes, including energy production and metabolic flux . This compound’s ability to enhance cAMP-mediated functions makes it a key player in metabolic pathways that involve the regulation of energy balance and cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . This compound has been shown to inhibit a number of membrane transport proteins and channel proteins, which can affect its localization and accumulation within cells . The distribution of this compound within cells is influenced by its interactions with these transport proteins, which can impact its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on adenylate cyclase and cyclic AMP (cAMP) levels . This compound’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell is crucial for its ability to regulate various cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Forskolin can be synthesized through a series of chemical reactions starting from geranylgeranyl pyrophosphate. The key steps involve the formation of a labdane skeleton followed by specific hydroxylation and acetylation reactions. The total chemical synthesis includes photocyclization of a synthetic intermediate in the presence of oxygen and methylene blue, followed by a singlet oxygen Diels-Alder reaction .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the roots of Coleus forskohlii. The roots are harvested, dried, and then subjected to organic solvent extraction. The extract is purified using column chromatography, often employing activated charcoal as an absorbent .
Chemical Reactions Analysis
Forskolin undergoes various chemical reactions due to its multiple functional groups, including hydroxyl, acetoxy, and oxo groups. Some of the key reactions include:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the oxo group, leading to the formation of alcohol derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Acylation and Alkylation: These reactions modify the hydroxyl groups, leading to the formation of esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions are various this compound derivatives with potential pharmaceutical applications .
Comparison with Similar Compounds
Forskolin is unique among labdane diterpenoids due to its potent ability to increase cAMP levels. Similar compounds include:
Colforsin daropate: A derivative of this compound with enhanced potency in raising cAMP levels.
NKH477: Another this compound derivative used in research for its effects on cAMP.
FSK88: A this compound analog with potential pharmaceutical applications.
Compared to these compounds, this compound is often preferred for its well-documented safety profile and effectiveness in various biological assays.
Properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCQJHSOBUTRHG-KGGHGJDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040484 | |
Record name | Forskolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66575-29-9, 66428-89-5 | |
Record name | Forskolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66575-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colforsin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colforsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02587 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Forskolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Colforsin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLFORSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of forskolin?
A1: this compound primarily acts by directly binding to and activating adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP) [, , , , , , , , , , , , , , , , , , , , , , , , ]. This increase in intracellular cAMP levels activates downstream signaling pathways, including protein kinase A (PKA) [, , , ].
Q2: Are there cAMP-independent effects of this compound?
A2: Yes, research indicates that this compound can also exert biological effects independent of cAMP signaling. For instance, it has been shown to inhibit voltage-sensitive calcium channels in a cAMP-independent manner in PC12 cells []. Additionally, this compound exhibited a biphasic, cAMP-independent effect on superoxide anion generation in isolated osteoclasts, stimulating at low doses and inhibiting at higher doses [].
Q3: How does this compound interact with G proteins in its mechanism of action?
A3: this compound has been shown to interact with G proteins, particularly Gs, to potentiate the stimulation of adenylate cyclase. It increases the apparent affinity of agonists like epinephrine for AC activation and vice versa [, ]. This synergistic effect is thought to involve the stabilization of the activated catalytic unit of AC by this compound in the presence of Gs [].
Q4: Does this compound affect the expression of G protein subunits?
A4: Interestingly, mutations leading to this compound resistance in adrenal cells resulted in reduced expression of the ACTH receptor and subsequently decreased levels of Gsα and Giα []. This suggests a potential role of G protein-coupled receptors in stabilizing membrane-associated Gα subunits and highlights the intricate relationship between this compound, AC, and G protein signaling.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C22H34O7 and a molecular weight of 410.5 g/mol.
Q6: Are there any spectroscopic data available for characterizing this compound?
A6: Yes, UV-Vis spectrophotometry is commonly used for characterizing and quantifying this compound. It exhibits a maximum absorption wavelength (λmax) at 220 nm [, ]. This property is utilized in developing analytical methods for its detection and quantification.
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